Cas no 2172035-10-6 (3-(ethylamino)methyl-6-methoxy-1-methyl-1H-indole-2-carbonitrile)

3-(Ethylamino)methyl-6-methoxy-1-methyl-1H-indole-2-carbonitrile is a specialized indole derivative with a nitrile functional group, offering versatility in synthetic organic chemistry and pharmaceutical research. Its structural features—including the methoxy and ethylamino substituents—enhance reactivity and selectivity in nucleophilic and electrophilic reactions. The compound serves as a valuable intermediate in the synthesis of bioactive molecules, particularly in the development of indole-based pharmacophores. Its stability under standard conditions and compatibility with common organic solvents make it suitable for diverse experimental applications. The presence of both electron-donating and withdrawing groups allows for fine-tuning in complex molecular architectures, supporting its use in medicinal chemistry and material science.
3-(ethylamino)methyl-6-methoxy-1-methyl-1H-indole-2-carbonitrile structure
2172035-10-6 structure
商品名:3-(ethylamino)methyl-6-methoxy-1-methyl-1H-indole-2-carbonitrile
CAS番号:2172035-10-6
MF:C14H17N3O
メガワット:243.304282903671
CID:5862063
PubChem ID:165589746

3-(ethylamino)methyl-6-methoxy-1-methyl-1H-indole-2-carbonitrile 化学的及び物理的性質

名前と識別子

    • 3-(ethylamino)methyl-6-methoxy-1-methyl-1H-indole-2-carbonitrile
    • EN300-1591542
    • 3-[(ethylamino)methyl]-6-methoxy-1-methyl-1H-indole-2-carbonitrile
    • 2172035-10-6
    • インチ: 1S/C14H17N3O/c1-4-16-9-12-11-6-5-10(18-3)7-13(11)17(2)14(12)8-15/h5-7,16H,4,9H2,1-3H3
    • InChIKey: WNGNXRNCJQETEV-UHFFFAOYSA-N
    • ほほえんだ: O(C)C1C=CC2=C(C=1)N(C)C(C#N)=C2CNCC

計算された属性

  • せいみつぶんしりょう: 243.137162174g/mol
  • どういたいしつりょう: 243.137162174g/mol
  • 同位体原子数: 0
  • 水素結合ドナー数: 1
  • 水素結合受容体数: 3
  • 重原子数: 18
  • 回転可能化学結合数: 4
  • 複雑さ: 324
  • 共有結合ユニット数: 1
  • 原子立体中心数の決定: 0
  • 不確定原子立体中心数: 0
  • 化学結合立体中心数の決定: 0
  • 不確定化学結合立体中心数: 0
  • トポロジー分子極性表面積: 50Ų
  • 疎水性パラメータ計算基準値(XlogP): 1.8

3-(ethylamino)methyl-6-methoxy-1-methyl-1H-indole-2-carbonitrile 価格詳細 >>

エンタープライズ No. 商品名 Cas No. 清らかである 仕様 価格 更新日時 問い合わせ
Enamine
EN300-1591542-1.0g
3-[(ethylamino)methyl]-6-methoxy-1-methyl-1H-indole-2-carbonitrile
2172035-10-6
1g
$1729.0 2023-06-04
Enamine
EN300-1591542-5000mg
3-[(ethylamino)methyl]-6-methoxy-1-methyl-1H-indole-2-carbonitrile
2172035-10-6
5000mg
$5014.0 2023-09-23
Enamine
EN300-1591542-1000mg
3-[(ethylamino)methyl]-6-methoxy-1-methyl-1H-indole-2-carbonitrile
2172035-10-6
1000mg
$1729.0 2023-09-23
Enamine
EN300-1591542-0.05g
3-[(ethylamino)methyl]-6-methoxy-1-methyl-1H-indole-2-carbonitrile
2172035-10-6
0.05g
$1452.0 2023-06-04
Enamine
EN300-1591542-0.5g
3-[(ethylamino)methyl]-6-methoxy-1-methyl-1H-indole-2-carbonitrile
2172035-10-6
0.5g
$1660.0 2023-06-04
Enamine
EN300-1591542-0.25g
3-[(ethylamino)methyl]-6-methoxy-1-methyl-1H-indole-2-carbonitrile
2172035-10-6
0.25g
$1591.0 2023-06-04
Enamine
EN300-1591542-10.0g
3-[(ethylamino)methyl]-6-methoxy-1-methyl-1H-indole-2-carbonitrile
2172035-10-6
10g
$7435.0 2023-06-04
Enamine
EN300-1591542-100mg
3-[(ethylamino)methyl]-6-methoxy-1-methyl-1H-indole-2-carbonitrile
2172035-10-6
100mg
$1521.0 2023-09-23
Enamine
EN300-1591542-2500mg
3-[(ethylamino)methyl]-6-methoxy-1-methyl-1H-indole-2-carbonitrile
2172035-10-6
2500mg
$3389.0 2023-09-23
Enamine
EN300-1591542-250mg
3-[(ethylamino)methyl]-6-methoxy-1-methyl-1H-indole-2-carbonitrile
2172035-10-6
250mg
$1591.0 2023-09-23

3-(ethylamino)methyl-6-methoxy-1-methyl-1H-indole-2-carbonitrile 関連文献

3-(ethylamino)methyl-6-methoxy-1-methyl-1H-indole-2-carbonitrileに関する追加情報

Introduction to 3-(ethylamino)methyl-6-methoxy-1-methyl-1H-indole-2-carbonitrile (CAS No. 2172035-10-6)

3-(ethylamino)methyl-6-methoxy-1-methyl-1H-indole-2-carbonitrile, identified by its CAS number 2172035-10-6, is a specialized organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the indole family, a class of heterocyclic molecules known for their diverse biological activities and pharmaceutical applications. The structural features of this molecule, including its ethylamino side chain, methoxy substituent, and carbonitrile group, contribute to its unique chemical properties and potential biological functions.

The indole core of 3-(ethylamino)methyl-6-methoxy-1-methyl-1H-indole-2-carbonitrile is a privileged scaffold in drug discovery, widely recognized for its role in the development of bioactive molecules. Indole derivatives have been extensively studied for their pharmacological effects, ranging from antimicrobial and anti-inflammatory properties to more complex mechanisms involving neurotransmitter systems. The presence of the carbonitrile group at the 2-position of the indole ring introduces a polar moiety that can enhance solubility and interact with biological targets, while the methyl group at the 1-position further modulates the electronic properties of the molecule.

The ethylamino side chain at the 3-position adds another layer of complexity to the compound's behavior. This functional group is known to influence both lipophilicity and hydrogen bonding capabilities, making it a valuable feature for designing molecules that can interact with biological macromolecules such as proteins and enzymes. Additionally, the methoxy substituent at the 6-position provides further electronic modulation and can affect metabolic stability, which is a critical consideration in drug development.

In recent years, there has been growing interest in indole derivatives as potential therapeutic agents. One notable area of research involves their use as modulators of neurotransmitter receptors, particularly those involved in central nervous system (CNS) disorders. The structural similarity of indole compounds to endogenous neurotransmitters like serotonin makes them promising candidates for developing drugs that can interact with these systems without excessive side effects. Furthermore, modifications to the indole scaffold have led to the discovery of novel compounds with enhanced binding affinity and selectivity for specific receptors.

Recent studies have also highlighted the role of 3-(ethylamino)methyl-6-methoxy-1-methyl-1H-indole-2-carbonitrile and its analogs in addressing inflammatory diseases. The compound's ability to modulate inflammatory pathways has been explored in preclinical models, where it has shown promise in reducing pro-inflammatory cytokine production and attenuating inflammatory responses. This mechanism is particularly relevant in conditions such as rheumatoid arthritis and inflammatory bowel disease, where targeted inhibition of inflammation could lead to significant therapeutic benefits.

The synthesis of 3-(ethylamino)methyl-6-methoxy-1-methyl-1H-indole-2-carbonitrile involves multi-step organic reactions that require careful optimization to ensure high yield and purity. The introduction of the carbonitrile group typically involves cyanation reactions, which can be achieved through various methods such as lithiation followed by treatment with trimethylsilyl cyanide (TMSCN). The subsequent steps involve functional group transformations, including methylation and methoxylation, which are critical for achieving the desired molecular structure.

The pharmacokinetic properties of this compound are also an important consideration in its development as a potential drug candidate. Factors such as solubility, stability, and metabolic clearance must be carefully evaluated to determine its suitability for therapeutic use. Computational modeling techniques have been increasingly employed to predict these properties before experimental validation, which can significantly reduce development time and costs.

One innovative approach in leveraging 3-(ethylamino)methyl-6-methoxy-1-methyl-1H-indole-2-carbonitrile is its use as a building block for more complex molecules through derivatization reactions. By introducing additional functional groups or modifying existing ones, researchers can generate libraries of compounds with tailored properties for specific applications. This strategy has been successfully applied in high-throughput screening programs to identify novel bioactive entities.

The potential applications of this compound extend beyond traditional pharmaceuticals into areas such as agrochemicals and materials science. Indole derivatives are known for their role in plant growth regulation and defense mechanisms, making them valuable candidates for developing environmentally friendly crop protection agents. Additionally, their electronic properties make them suitable for use in organic electronics and photovoltaic materials.

In conclusion,3-(ethylamino)methyl-6-methoxy-1-methyl-1H-indole-2-carbonitrile (CAS No. 2172035-10-6) represents a fascinating molecule with diverse potential applications in pharmaceuticals and beyond. Its unique structural features and reported biological activities make it an attractive candidate for further research and development. As our understanding of molecular interactions continues to advance, compounds like this will play an increasingly important role in addressing complex challenges in medicine and technology.

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